2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid
Overview
Description
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C12H10N2O4 . It has a molecular weight of 246.22 . The compound is a grey solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid, has been a subject of research . One method involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .Molecular Structure Analysis
The InChI code for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is 1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) .Physical And Chemical Properties Analysis
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a grey solid . It has a molecular weight of 246.22 .Scientific Research Applications
Antitumor Activities
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid and its derivatives have been explored for their potential antitumor activities. A study synthesized novel pyrimidine derivatives of this compound, finding significant antitumor activity against various cell lines, including murine leukemia and mammary carcinoma, as well as human T-lymphocyte cells (Raić-Malić et al., 2000).
Analgesic Properties
Research has been conducted on modifying the pyridine moiety of the molecule to enhance its analgesic properties. This includes the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, showing potential as new analgesics (Ukrainets et al., 2015).
Synthesis Methods
Efficient synthesis methods for this compound and its derivatives have been developed, such as the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates (Zanatta et al., 2015).
Cyclization Reactions
Studies on cyclization reactions of 6-benzylthiopyrimidine-4,5-diamines and carboxylic acids have been performed, providing insights into the chemical behavior of these compounds (Jing, 2006).
Antimicrobial Activity
The antimicrobial activity of related pyrimidine derivatives has also been investigated. For example, a study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated significant activity against various bacterial strains (Kolisnyk et al., 2015).
Dihydrofolate Reductase Inhibition
Inhibition of dihydrofolate reductases by derivatives of this compound, demonstrating potential as antifolates for clinical activity against opportunistic pathogens in AIDS patients, has been explored (Rosowsky et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDSUVIQPBLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715936 | |
Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid | |
CAS RN |
878649-59-3 | |
Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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